4-(2-Methylpropyl)-5-benzyl-1,2,5-thiadiazolidine-1,1,3-trione
CAS No.: 387859-83-8
Cat. No.: VC8168475
Molecular Formula: C13H18N2O3S
Molecular Weight: 282.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 387859-83-8 |
|---|---|
| Molecular Formula | C13H18N2O3S |
| Molecular Weight | 282.36 g/mol |
| IUPAC Name | 5-benzyl-4-(2-methylpropyl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
| Standard InChI | InChI=1S/C13H18N2O3S/c1-10(2)8-12-13(16)14-19(17,18)15(12)9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,14,16) |
| Standard InChI Key | IARXLAGSZIVIIW-UHFFFAOYSA-N |
| SMILES | CC(C)CC1C(=O)NS(=O)(=O)N1CC2=CC=CC=C2 |
| Canonical SMILES | CC(C)CC1C(=O)NS(=O)(=O)N1CC2=CC=CC=C2 |
Introduction
Synthesis
The synthesis of thiadiazolidine derivatives typically involves multi-step processes starting with commercially available reagents. While specific details for this compound are not directly available, general methods include:
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Cyclization Reactions: Formation of the thiadiazolidine ring by reacting amines with sulfur-containing reagents under controlled conditions.
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Substitution Steps: Introduction of benzyl and methylpropyl groups through alkylation reactions or nucleophilic substitution.
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Purification: Techniques like recrystallization or chromatography are used to isolate the final product.
Biological Activity
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Antimicrobial Potential: Similar thiadiazolidine derivatives have shown activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial enzymes or membranes.
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Anticancer Properties: The benzyl group can enhance lipophilicity, aiding in cell membrane penetration, which is crucial for anticancer activity.
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Anti-inflammatory Effects: Thiadiazolidine compounds are often investigated as inhibitors of enzymes like lipoxygenases, which play roles in inflammation.
Pharmacological Relevance
The unique combination of hydrophobic (benzyl) and steric (methylpropyl) groups may improve binding specificity to biological targets such as enzymes or receptors.
Research Findings and Analogues
Future Directions
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Structure-Activity Relationship (SAR): Further exploration of substituent effects on biological activity.
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Drug Development: Optimization for pharmacokinetics and toxicity profiles.
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Synthetic Modifications: Development of derivatives with enhanced solubility or bioavailability.
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